![molecular formula C16H20BrClN2O3 B14888775 Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a spirocyclic structure, which is known for its stability and unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the bromo and chloro substituents via halogenation reactions.
- Hydroxylation to introduce the hydroxy group.
- Esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromo and chloro substituents can be reduced to hydrogen atoms.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen gas with Palladium catalyst).
Substitution: Reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Rel-tert-butyl (1R,3S)-5’-bromo-4’-chloro-3-hydroxyspiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]-1’(2’H)-carboxylate can be compared with other spirocyclic compounds, such as:
- Spiro[cyclopentane-1,3’-pyrrolidine]
- Spiro[cyclohexane-1,3’-pyrrolidine]
- Spiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridine]
These compounds share the spirocyclic core but differ in their substituents and functional groups, which can significantly affect their reactivity and applications.
Propriétés
Formule moléculaire |
C16H20BrClN2O3 |
|---|---|
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
tert-butyl (3R,3'S)-5-bromo-4-chloro-3'-hydroxyspiro[2H-pyrrolo[2,3-b]pyridine-3,1'-cyclopentane]-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN2O3/c1-15(2,3)23-14(22)20-8-16(5-4-9(21)6-16)11-12(18)10(17)7-19-13(11)20/h7,9,21H,4-6,8H2,1-3H3/t9-,16-/m0/s1 |
Clé InChI |
SIPAVTLFXJMAOS-FVMDXXJSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@]2(CC[C@@H](C2)O)C3=C(C(=CN=C31)Br)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCC(C2)O)C3=C(C(=CN=C31)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


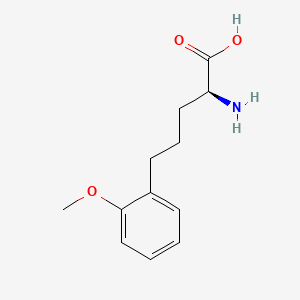
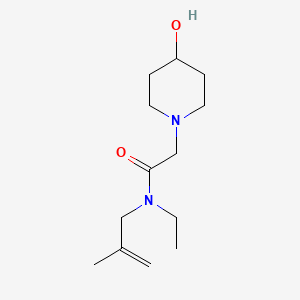
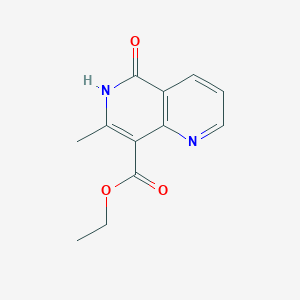

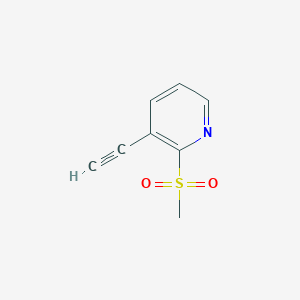
![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
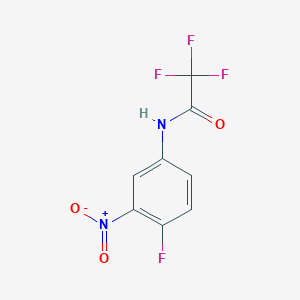

![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
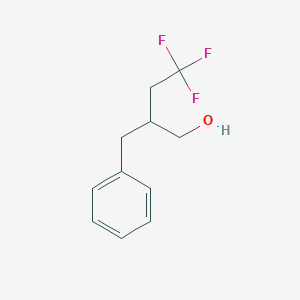
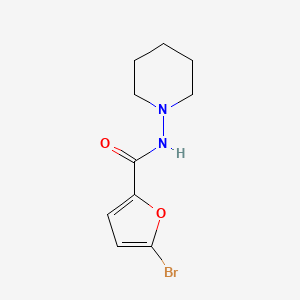
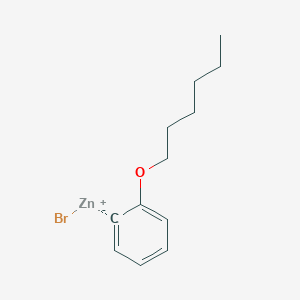
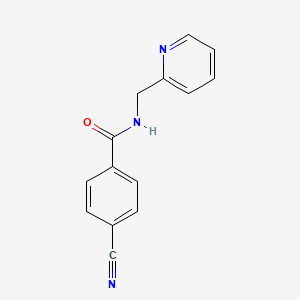
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
